molecular formula C12H12BrN3O B7475558 N-(4-bromo-3-methylphenyl)-2-pyrazol-1-ylacetamide

N-(4-bromo-3-methylphenyl)-2-pyrazol-1-ylacetamide

Cat. No. B7475558
M. Wt: 294.15 g/mol
InChI Key: SWCUDCNJNNPVCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-3-methylphenyl)-2-pyrazol-1-ylacetamide, also known as BML-210, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives and has been found to exhibit anti-inflammatory and anti-tumor properties.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-2-pyrazol-1-ylacetamide involves the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and cell proliferation. N-(4-bromo-3-methylphenyl)-2-pyrazol-1-ylacetamide inhibits the activation of NF-κB by preventing the phosphorylation of IκBα, which is a protein that regulates the activity of NF-κB. This results in the downregulation of inflammatory cytokines and the inhibition of cell proliferation.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)-2-pyrazol-1-ylacetamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines such as TNF-α and IL-6. N-(4-bromo-3-methylphenyl)-2-pyrazol-1-ylacetamide has also been found to inhibit the growth of various cancer cell lines. In addition, N-(4-bromo-3-methylphenyl)-2-pyrazol-1-ylacetamide has been found to induce apoptosis in cancer cells. N-(4-bromo-3-methylphenyl)-2-pyrazol-1-ylacetamide has also been found to inhibit the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-bromo-3-methylphenyl)-2-pyrazol-1-ylacetamide in lab experiments is that it has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and anti-tumor properties, which makes it a promising candidate for the development of new drugs. Another advantage is that the synthesis of N-(4-bromo-3-methylphenyl)-2-pyrazol-1-ylacetamide is relatively simple and can be carried out in a laboratory setting.
One limitation of using N-(4-bromo-3-methylphenyl)-2-pyrazol-1-ylacetamide in lab experiments is that it has not been tested extensively in vivo. Most of the studies on N-(4-bromo-3-methylphenyl)-2-pyrazol-1-ylacetamide have been carried out in vitro using cell lines. Another limitation is that the mechanism of action of N-(4-bromo-3-methylphenyl)-2-pyrazol-1-ylacetamide is not fully understood. Further studies are needed to elucidate the exact mechanism of action of N-(4-bromo-3-methylphenyl)-2-pyrazol-1-ylacetamide.

Future Directions

There are several future directions for the study of N-(4-bromo-3-methylphenyl)-2-pyrazol-1-ylacetamide. One direction is to test its efficacy in animal models of inflammation and cancer. Another direction is to investigate the potential of N-(4-bromo-3-methylphenyl)-2-pyrazol-1-ylacetamide as a therapeutic agent for other diseases such as autoimmune diseases and neurodegenerative diseases. Further studies are also needed to elucidate the exact mechanism of action of N-(4-bromo-3-methylphenyl)-2-pyrazol-1-ylacetamide and to develop more potent derivatives of N-(4-bromo-3-methylphenyl)-2-pyrazol-1-ylacetamide.

Synthesis Methods

The synthesis of N-(4-bromo-3-methylphenyl)-2-pyrazol-1-ylacetamide involves the reaction of 4-bromo-3-methylbenzene-1-carboxylic acid with hydrazine hydrate and acetic anhydride. The resulting product is then treated with acetic acid and acetic anhydride to obtain N-(4-bromo-3-methylphenyl)-2-pyrazol-1-ylacetamide. The synthesis of N-(4-bromo-3-methylphenyl)-2-pyrazol-1-ylacetamide has been reported in the literature and can be carried out in a laboratory setting.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-2-pyrazol-1-ylacetamide has been studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory and anti-tumor properties. Studies have shown that N-(4-bromo-3-methylphenyl)-2-pyrazol-1-ylacetamide can inhibit the production of inflammatory cytokines such as TNF-α and IL-6. N-(4-bromo-3-methylphenyl)-2-pyrazol-1-ylacetamide has also been found to inhibit the growth of various cancer cell lines.

properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-pyrazol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O/c1-9-7-10(3-4-11(9)13)15-12(17)8-16-6-2-5-14-16/h2-7H,8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWCUDCNJNNPVCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CN2C=CC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-3-methylphenyl)-2-pyrazol-1-ylacetamide

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